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Mozenavir dimesylate - 177932-89-7

Mozenavir dimesylate

Catalog Number: EVT-286136
CAS Number: 177932-89-7
Molecular Formula: C35H44N4O9S2
Molecular Weight: 728.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
XM 412, also known as DMP 450, is an HIV protease inhibitor.
Classification

Mozenavir is classified as a non-peptidomimetic cyclic urea compound. Its structural design enables it to interact effectively with the HIV-1 protease, making it a targeted therapeutic agent in the realm of antiretroviral drugs.

Synthesis Analysis

The synthesis of mozenavir dimesylate involves several key steps that leverage organic chemistry techniques. Although specific detailed protocols may vary, the general approach includes:

  1. Starting Materials: The synthesis typically begins with readily available precursors that contain the necessary functional groups for constructing the cyclic urea framework.
  2. Formation of Cyclic Urea: The key step involves the cyclization of an appropriate amine and carbonyl compound to form the cyclic urea structure. This reaction often requires specific conditions such as controlled temperature and pH to ensure high yield and purity.
  3. Dimesylation: Following the formation of mozenavir, the addition of mesyl chloride in the presence of a base leads to the formation of mozenavir dimesylate. This step is crucial for enhancing the solubility and bioavailability of the compound.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials or by-products.
Molecular Structure Analysis

The molecular formula of mozenavir is C33H36N4O3C_{33}H_{36}N_{4}O_{3}, with a molar mass of approximately 536.676 g/mol. The compound features a complex structure characterized by:

  • Cyclic Urea Core: This core is essential for its activity as an HIV protease inhibitor.
  • Functional Groups: The presence of various functional groups, including aromatic rings and nitrogen-containing moieties, contributes to its binding affinity and specificity for the target enzyme.

The three-dimensional structure can be visualized using computational modeling tools, which help elucidate binding interactions with HIV protease.

Chemical Reactions Analysis

Mozenavir dimesylate undergoes several important chemical reactions relevant to its function:

  1. Enzymatic Interaction: The primary reaction involves binding to HIV protease, where mozenavir inhibits the cleavage of viral polyproteins into functional proteins necessary for viral replication.
  2. Hydrolysis Reactions: In biological systems, mozenavir may be subject to hydrolysis, affecting its stability and activity.
  3. Metabolic Pathways: Understanding metabolic transformations is crucial for predicting pharmacokinetics and potential side effects.
Mechanism of Action

The mechanism by which mozenavir exerts its antiviral effects is primarily through competitive inhibition of HIV-1 protease. By binding to the active site of this enzyme, mozenavir prevents the proteolytic cleavage of viral polyproteins, thereby halting the maturation process necessary for producing infectious viral particles.

Key points regarding its mechanism include:

  • High Affinity Binding: Mozenavir exhibits strong binding affinity to HIV protease due to its structural compatibility with the enzyme's active site.
  • Inhibition Dynamics: The kinetics of inhibition can be characterized using Michaelis-Menten kinetics, providing insights into its efficacy compared to other inhibitors.
Physical and Chemical Properties Analysis

Mozenavir dimesylate possesses several notable physical and chemical properties:

  • Solubility: It is water-soluble due to the presence of mesylate groups, enhancing its bioavailability.
  • Stability: The compound's stability under physiological conditions is critical for maintaining therapeutic levels in vivo.
  • Melting Point and Boiling Point: Specific thermal properties are essential for formulation development but require empirical determination.
Applications

The primary application of mozenavir dimesylate lies in its potential use as an antiretroviral medication targeting HIV infection. Although clinical trials did not yield successful outcomes, ongoing research focuses on:

  • Derivatives Development: Investigating structural analogs that may exhibit improved antiviral activity or reduced side effects.
  • Combination Therapies: Exploring synergies with other antiretroviral agents to enhance therapeutic efficacy.
  • Mechanistic Studies: Further elucidating its mechanism could lead to insights applicable in drug design against similar viral targets.
Synthesis and Structural Optimization of Mozenavir Dimesylate

Rational Design Strategies for Cyclic Urea-Based HIV Protease Inhibitors

Mozenavir (DMP-450) exemplifies the strategic application of cyclic urea scaffolds as non-peptidic HIV-1 protease inhibitors (PIs). This design circumvents the peptidic nature of early PIs, which suffered from metabolic instability and poor oral bioavailability. The cyclic urea core serves as a transition-state mimic of the protease's tetrahedral intermediate, enabling potent hydrogen-bonding interactions with the catalytic aspartate residues (Asp25/Asp25') of the HIV-1 protease active site [8] [9]. Key design innovations include:

  • Backbone Targeting: The cyclic urea oxygen atom forms critical hydrogen bonds with the backbone NH groups of Ile50 and Ile50', while the urea NH groups interact with the carbonyl oxygens of Gly27 and Gly27'. This dual hydrogen-bonding network mimics substrate-enzyme interactions, enhancing binding affinity [9].
  • Stereochemical Precision: The (4R,5S,6S,7R) configuration of mozenavir positions its P1 and P2 benzyl groups optimally within the protease's hydrophobic S1 and S2 subsites. This spatial alignment maximizes van der Waals contacts with Val82, Ile84, and Val32 residues [9].
  • P1/P1' Optimization: Introduction of 3-aminophenylmethyl groups at the N1 and N3 positions of the cyclic urea core enhances solubility and provides additional interaction sites with solvent-exposed protease regions [8].

Table 1: Key Binding Interactions of Mozenavir with HIV-1 Protease

Structural ElementProtease ResidueInteraction Type
Cyclic urea carbonylIle50/Ile50' (NH)Hydrogen bonding
Cyclic urea NHGly27/Gly27' (C=O)Hydrogen bonding
P1/P1' benzyl groupsVal82/Ile84Hydrophobic contact
P2 3-aminophenylSolvent interfaceSolvent exposure

Synthetic Pathways for Mozenavir Derivatives and Analogues

The synthesis of mozenavir derivatives leverages multi-step organic routes focused on constructing the chiral diazepan-2-one core and installing optimized substituents. A representative pathway involves:

  • Core Formation: A diastereoselective [3+2] cycloaddition or urea cyclization assembles the bicyclic urea scaffold. Critical stereocenters are established using chiral auxiliaries or enantioselective catalysis [9].
  • P1/P1' Functionalization: Alkylation of the cyclic urea nitrogen atoms with 3-nitrobenzyl bromide, followed by reduction to the 3-aminophenylmethyl groups.
  • P2/P2' Installation: Diastereoselective aldol reactions introduce the dibenzyl substituents at C4 and C7. The Crimmins glycolate aldol methodology—employing titanium tetrachloride and oxazolidine-2-thione auxiliaries—ensures high enantiomeric excess (>98% ee) [2].
  • Salt Formation: Treatment with methanesulfonic acid yields the dimesylate salt, enhancing crystallinity and solubility [8].

Table 2: Synthetic Steps for Key Mozenavir Analogues

Analog Structural ChangeSynthetic ModificationYieldReference
P1' CarboxamideAcylation of 4-amine with acyl chloride53–88% [7]
P2' Valine derivativeCoupling with Boc-valine/DCC70% [7]
Halogenated acetamideChloroacetylation of P2' amine59% [7]

Stereochemical Considerations in the Synthesis of Mozenavir Dimesylate

The asymmetric synthesis of mozenavir's four contiguous stereocenters is pivotal for its protease binding. Key stereochemical control points include:

  • Chiral Induction: The Crimmins aldol reaction using (4R,5S)-4-methyl-5-phenyloxazolidine-2-thione directs the syn-addition of glycolate enolates to aldehydes, establishing C5 and C6 stereocenters with >95% diastereoselectivity [2].
  • Epimerization Risks: The basic reaction conditions during P1' amide formation (e.g., triethylamine) may racemize acid-sensitive stereocenters. This is mitigated by low-temperature (0°C) acylation protocols [7].
  • Crystallographic Validation: X-ray structures of protease-bound mozenavir confirm the trans relationship between the C4/C7 benzyl groups and C5/C6 hydroxyl moieties. This orientation maximizes hydrogen bonding with the protease's flap residues [9].

Structure-Activity Relationship (SAR) Studies of Cyclic Urea Scaffolds

SAR analyses of mozenavir derivatives reveal stringent structure-activity dependencies:

  • Cyclic Urea Rigidity: Contraction to 5-membered imidazolidinones reduces potency due to suboptimal bond angles for hydrogen bonding. Expansion to 8-membered rings decreases enzymatic stability [9].
  • P1/P1' Modifications: Replacing 3-aminophenyl with 4-aminophenyl (e.g., DMP-323) diminishes IC₅₀ by 10-fold due to altered solvent exposure. N-Methylation of the urea nitrogen ablates hydrogen-bond donation, reducing affinity >100-fold [9].
  • P2' Amide Derivatives: Chloroacetamide analogues (e.g., compound 4a from [7]) exhibit picomolar Kᵢ values (4.4 pM) but poor antiviral activity due to cellular permeability issues. Conversely, valinamide derivatives (e.g., 4l) maintain nanomolar antiviral potency (IC₅₀ = 25 nM) by balancing lipophilicity and hydrogen bonding [7].
  • Hydroxyl Group Significance: Etherification or elimination of the C5/C6 hydroxyls eradicates activity, confirming their role as catalytic aspartate hydrogen-bond acceptors [9].

Table 3: SAR of Key Mozenavir Analogues

AnalogP2' ModificationProtease Kᵢ (pM)Antiviral IC₅₀ (nM)
Mozenavir3-Aminophenylmethyl161.6
2Carboxylic acid12.9>1000
4aChloroacetamide4.4>1000
4lS-Valinamide44525
4eEthylglycinamide9.1280

Properties

CAS Number

177932-89-7

Product Name

Mozenavir dimesylate

IUPAC Name

(4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one;methanesulfonic acid

Molecular Formula

C35H44N4O9S2

Molecular Weight

728.9 g/mol

InChI

InChI=1S/C33H36N4O3.2CH4O3S/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26;2*1-5(2,3)4/h1-18,29-32,38-39H,19-22,34-35H2;2*1H3,(H,2,3,4)/t29-,30-,31+,32+;;/m1../s1

InChI Key

HINZVVDZPLARRP-YSVIXOAZSA-N

SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O

Solubility

Soluble in DMSO

Synonyms

DMP 450
DMP-450

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O

Isomeric SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O

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